3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid
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Overview
Description
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a benzoic acid moiety, which is commonly found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid typically involves multiple steps, including the formation of the quinoxaline core and the subsequent attachment of the benzoic acid moiety. One common synthetic route involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Attachment of 2,5-Dichlorophenylsulfonyl Group: The 2,5-dichlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 2,5-dichlorobenzenesulfonyl chloride.
Coupling with Benzoic Acid Moiety: The final step involves coupling the quinoxaline derivative with a benzoic acid derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or benzoic acid derivatives.
Scientific Research Applications
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide: Similar structure with an acetamide group instead of a benzoic acid moiety.
3-[(2,5-Dichlorophenyl)sulfonyl]-1-[(2-furylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Contains a pyrroloquinoxaline core instead of a quinoxaline core.
Uniqueness
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid is unique due to its specific combination of a quinoxaline core and a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that may not be present in similar compounds.
Properties
Molecular Formula |
C21H14Cl2N4O4S |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
3-[[3-[(2,5-dichlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H14Cl2N4O4S/c22-13-8-9-15(23)18(11-13)32(30,31)27-20-19(25-16-6-1-2-7-17(16)26-20)24-14-5-3-4-12(10-14)21(28)29/h1-11H,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
ZBLPJMTTWRNYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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